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molecular formula C12H19NO3 B1375346 Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1101840-74-7

Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B1375346
M. Wt: 225.28 g/mol
InChI Key: UCGIBIIHRXRKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063042B2

Procedure details

To a solution of oxalyl chloride (42.35 ml, 0.480 mol) in dichloromethane (910 ml) was added a solution of dimethylsulfoxide (68.24 ml, 0.961 mol) in dichloromethane (910 ml) at −70° C. within 45 min. The solution was stirred for 15 min and a solution of 4-hydroxy-6-aza-spiro[2,5]octane-6-carboxylic acid tert-butyl ester (91.00 g, 0.400 mol) in dichloromethane (910 ml) was added within 40 min keeping the internal temperature at below −60°. The mixture was stirred for 35 min and triethylamine (280.4 ml, 2.00 mol) was added at below −60° C. within 10 min. The cooling bath was removed and the yellow suspension was stirred for 1 h then quenched with water (1.4 l). The organic phase was separated, washed with water (3×1 l) and sat. aq. sodium chloride solution (3 l) and evaporated. The residual orange powder was dissolved in tert-butyl methyl ether (1.40 l), the turbid solution filtered (Hyflo Speedex) to remove some insoluble material and the clear filtrate evaporated to provide crude 4-oxo-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester as yellow powder (91.9 g). The material was re-dissolved in tert-butyl methyl ether (300 ml) and purified by filtration over silica gel (700 g) using a 3:1 heptane/tert-butyl methyl ether mixture (6.5 l). Evaporation and drying (10 mbar, 40° C.) afforded 4-oxo-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester as whitish powder (80.58 g, 89%), CC purity 100a %.
Quantity
42.35 mL
Type
reactant
Reaction Step One
Quantity
68.24 mL
Type
reactant
Reaction Step One
Quantity
910 mL
Type
solvent
Reaction Step One
Quantity
910 mL
Type
solvent
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step Two
Quantity
910 mL
Type
solvent
Reaction Step Two
Quantity
280.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[C:11]([O:15][C:16]([N:18]1[CH2:25][CH2:24][C:21]2([CH2:23][CH2:22]2)[CH:20]([OH:26])[CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C(N(CC)CC)C>ClCCl>[C:11]([O:15][C:16]([N:18]1[CH2:25][CH2:24][C:21]2([CH2:23][CH2:22]2)[C:20](=[O:26])[CH2:19]1)=[O:17])([CH3:14])([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
42.35 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
68.24 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
910 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
910 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
91 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C2(CC2)CC1)O
Name
Quantity
910 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
280.4 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at below −60°
STIRRING
Type
STIRRING
Details
The mixture was stirred for 35 min
Duration
35 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the yellow suspension was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
then quenched with water (1.4 l)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (3×1 l) and sat. aq. sodium chloride solution (3 l)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residual orange powder was dissolved in tert-butyl methyl ether (1.40 l)
FILTRATION
Type
FILTRATION
Details
the turbid solution filtered (Hyflo Speedex)
CUSTOM
Type
CUSTOM
Details
to remove some insoluble material
CUSTOM
Type
CUSTOM
Details
the clear filtrate evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C2(CC2)CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 91.9 g
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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